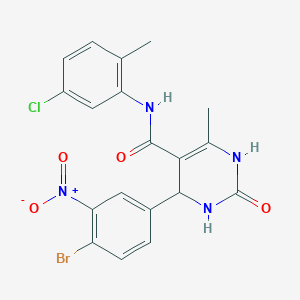
1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride, also known as BDP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BDP is a beta-adrenergic receptor agonist, which means that it activates the beta-adrenergic receptors in the body. These receptors are found in various tissues, including the heart, lungs, and blood vessels, and are involved in regulating various physiological processes.
Mécanisme D'action
1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride works by activating the beta-adrenergic receptors in the body. When these receptors are activated, they stimulate various physiological processes, such as increasing heart rate and dilating blood vessels. This can lead to improved cardiac function and increased oxygen delivery to the tissues.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on the body. For example, this compound has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase, which can help protect cells from oxidative damage. Additionally, this compound has been shown to reduce the expression of pro-inflammatory cytokines, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is that it is a well-characterized compound that has been extensively studied. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in experiments. However, one limitation of using this compound in lab experiments is that it can be difficult to control the dose and timing of administration, which can affect the results of the experiment.
Orientations Futures
There are several potential future directions for research on 1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is in the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative disorders and cancer. Additionally, further research is needed to better understand the mechanisms of action of this compound and how it interacts with other compounds in the body. Finally, there is a need for more studies to determine the optimal dosing and timing of this compound administration in order to maximize its therapeutic potential.
Méthodes De Synthèse
1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves using enzymes to catalyze the reaction. One of the most common methods for synthesizing this compound is through the reaction of 3-methyl-1-piperidinol with 1-(1,3-benzodioxol-5-yloxy)-2-propanone.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular and respiratory diseases. Studies have shown that this compound can improve cardiac function and reduce inflammation in the lungs. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.ClH/c1-12-3-2-6-17(8-12)9-13(18)10-19-14-4-5-15-16(7-14)21-11-20-15;/h4-5,7,12-13,18H,2-3,6,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPARGEHDZSFVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2=CC3=C(C=C2)OCO3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5149449.png)
![4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5149455.png)
![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5149461.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5149469.png)
![5-(1,2-oxazinan-2-ylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5149473.png)
![4-[phenyl(phenylthio)acetyl]morpholine](/img/structure/B5149485.png)
![2-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5149487.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B5149494.png)
![4-[(3-methylcyclopentyl)amino]cyclohexanol](/img/structure/B5149495.png)
![2-(3-chlorophenyl)-N,N-bis[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5149514.png)
![N-[2-(2-benzylphenoxy)ethyl]-N'-cyclohexylethanediamide](/img/structure/B5149515.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5149528.png)
![5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5149539.png)
